4-{[(5,5-Dimethyl-3-oxocyclohex-1-en-1-yl)amino]methyl}benzoic acid
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Description
4-{[(5,5-Dimethyl-3-oxocyclohex-1-en-1-yl)amino]methyl}benzoic acid is a useful research compound. Its molecular formula is C16H19NO3 and its molecular weight is 273.332. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been found to inhibit the enzyme p-hydroxyphenylpyruvatedioxygenase (hppd) in plants . This enzyme plays a crucial role in breaking down the amino acid tyrosine into components that plants need .
Mode of Action
Compounds with similar structures have been found to inhibit the enzyme hppd, preventing the breakdown of tyrosine . This inhibition disrupts the normal biochemical processes in plants, leading to various downstream effects .
Biochemical Pathways
The inhibition of HPPD by similar compounds disrupts the tyrosine catabolism pathway in plants . This disruption can lead to a deficiency in the components derived from tyrosine, affecting various downstream processes and pathways. The exact downstream effects would depend on the specific roles of these components in the plant’s biochemistry .
Result of Action
The inhibition of hppd by similar compounds can disrupt normal biochemical processes in plants, potentially leading to growth inhibition or other physiological effects .
Properties
IUPAC Name |
4-[[(5,5-dimethyl-3-oxocyclohexen-1-yl)amino]methyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3/c1-16(2)8-13(7-14(18)9-16)17-10-11-3-5-12(6-4-11)15(19)20/h3-7,17H,8-10H2,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLPHVUQJWWDIJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=CC(=O)C1)NCC2=CC=C(C=C2)C(=O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701331718 |
Source
|
Record name | 4-[[(5,5-dimethyl-3-oxocyclohexen-1-yl)amino]methyl]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701331718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
37.6 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID26660903 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
351163-31-0 |
Source
|
Record name | 4-[[(5,5-dimethyl-3-oxocyclohexen-1-yl)amino]methyl]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701331718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.